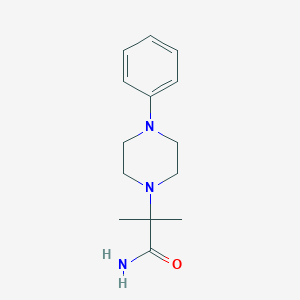

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is a chemical compound with the molecular formula C14H21N3O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide typically involves the reaction of 4-phenylpiperazine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of N-alkylated piperazine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:

Mecanismo De Acción

The exact mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is not fully understood. it is believed to interact with neurotransmitter receptors in the central nervous system, particularly those involved in the modulation of anxiety and seizure activity. The compound may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, thereby exerting its anxiolytic and anticonvulsant effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Studied for its anxiolytic potential.

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for its anticonvulsant activity

Uniqueness

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide stands out due to its unique structural features, which confer specific pharmacological properties. Its methyl group at the 2-position and the phenylpiperazine moiety contribute to its distinct interaction with biological targets, making it a valuable compound in medicinal chemistry research .

Actividad Biológica

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide, a compound with a unique piperazine moiety, has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N2O

- Molecular Weight : 248.34 g/mol

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In various animal models, these compounds have shown efficacy in protecting against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.

| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| AS-1 | MES | 100 | 50% |

| AS-1 | PTZ | 15 | 60% |

These results suggest that the compound may be a candidate for developing new antiepileptic drugs, particularly for drug-resistant epilepsy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

| Compound | COX Inhibition | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| AS-1 | Potent | >10:1 |

This selectivity suggests that it may have fewer gastrointestinal side effects compared to non-selective COX inhibitors .

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits antioxidant activity. It has been shown to reduce levels of reactive oxygen species (ROS), which are associated with oxidative stress and various diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its anticonvulsant and anxiolytic effects.

- Enzyme Inhibition : The selective inhibition of COX enzymes suggests a mechanism that involves modulation of inflammatory pathways.

- Oxidative Stress Reduction : By scavenging ROS, the compound may protect cellular components from oxidative damage.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Animal Model Studies : In a study involving mice subjected to PTZ-induced seizures, administration of the compound significantly increased seizure thresholds compared to control groups .

- In Vitro Studies : Cell viability assays demonstrated that the compound did not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

- Combination Therapy : A combination of this compound with existing antiepileptic drugs showed synergistic effects in reducing seizure frequency in animal models .

Propiedades

IUPAC Name |

2-methyl-2-(4-phenylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-14(2,13(15)18)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRJJODYSPYISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.